molecular formula C10H10FNO B11791542 (R)-4-(3-Fluorophenyl)pyrrolidin-2-one

(R)-4-(3-Fluorophenyl)pyrrolidin-2-one

Cat. No.: B11791542
M. Wt: 179.19 g/mol
InChI Key: RAATVVLZQPDIED-QMMMGPOBSA-N
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Description

®-4-(3-Fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10FNO It is a derivative of pyrrolidinone, where a fluorophenyl group is attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone derivative. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of ®-4-(3-Fluorophenyl)pyrrolidin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of fluorophenyl derivatives .

Scientific Research Applications

®-4-(3-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ®-4-(3-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(3-Fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This specific substitution can significantly influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

(4R)-4-(3-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

RAATVVLZQPDIED-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC(=CC=C2)F

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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